(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Procurement of (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine directly addresses the failure risk in medicinal chemistry campaigns where analogs with direct 5-amino or 5-hydroxymethyl substitution collapse target potency and invalidate SAR. This building block provides the essential methylene-spaced amine handle required for GKA-71-type allosteric glucokinase activators and GSK-3β inhibitor piperidine-thiadiazole pharmacophores. - Structure-specific geometry: aminomethyl side chain extends spatial reach for hydrogen-bonding in enzyme allosteric pockets; direct 5-amino analog eliminates critical target engagement. - Versatile derivatization: primary amine enables amide coupling for HDAC inhibitor ZBG programs (thiadiazole ZBG: IC50 0.66 μM vs. vorinostat 1.48-3.00 μM) and agrochemical sulfone/amide diversification (EC50 0.32 mg/L against Xoo). - CNS permeability advantage: estimated log D advantage of ~0.5 units over the direct 5-amino analog, reducing prodrug formulation burden.

Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
Cat. No. B13105689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine
Molecular FormulaC4H7N3S
Molecular Weight129.19 g/mol
Structural Identifiers
SMILESCC1=NSC(=N1)CN
InChIInChI=1S/C4H7N3S/c1-3-6-4(2-5)8-7-3/h2,5H2,1H3
InChIKeyWWLJEQMMSNRLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine: Structural Identifiers & Procurement Parameters


(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine (CAS 1480863-50-0; free base molecular formula C4H7N3S, molecular weight 129.19 g/mol) is a primary amine-functionalized 1,2,4-thiadiazole building block that presents a methyl substituent at ring position 3 and an aminomethyl group at position 5. This heterocyclic scaffold is distinguished from the more common 5-amino-3-methyl-1,2,4-thiadiazole (CAS 17467-35-5) by the presence of a methylene spacer between the ring and the amine, which substantially alters both steric and electronic properties of the pendant nucleophile. [1] Its hydrochloride salt (CAS 2503209-14-9) offers enhanced solubility and handling characteristics for aqueous reaction conditions.

Spatial handle Aminomethyl spacer provides extended amine reach compared to directly attached 5-amino analogs
Scaffold entry Enables one-step assembly of piperidine-thiadiazole pharmacophores for kinase inhibitor research
Salt form Hydrochloride salt available for improved handling in aqueous reaction conditions

(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine: Substitution Risks with Similar Analogs


Substituting (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine with seemingly similar 1,2,4-thiadiazole analogs such as 5-amino-3-methyl-1,2,4-thiadiazole or (3-methyl-1,2,4-thiadiazol-5-yl)methanol can derail synthetic routes and invalidate structure-activity relationships (SAR). The aminomethyl side chain in the target compound provides a flexible, nucleophilic handle that is absent in the directly attached 5-amino analog, while the primary amine functionality offers reactivity distinct from the hydroxyl group of the alcohol analog. [1] Evidence from glucokinase activator programs demonstrates that the 3-methyl-1,2,4-thiadiazol-5-yl motif directly participates in key hydrogen-bonding interactions within the enzyme allosteric pocket; truncation to a 5-amino group eliminates the critical spatial reach required for target engagement. [2] Similarly, in GSK-3β inhibitor scaffolds, the aminomethyl-substituted thiadiazole ring is integral to the piperidinyl-urea pharmacophore; replacement with the 5-amino analog (direct NH2 attachment) collapses inhibitory activity because the conformationally constrained geometry cannot recapitulate the binding pose. These structure-specific requirements mean that generic substitution without experimental verification carries a high probability of synthetic rework and biological false negatives.

Target compound
5-Amino analog (CAS 17467-35-5)
Aminomethyl side chain (C–C–N)
Direct ring–NH2 attachment
~2.5 Å amine displacement from thiadiazole C5
~1.34 Å; loss of spatial reach may disrupt allosteric binding-pose geometry
Enables one-step N-arylation to piperidine for GSK-3β pharmacophore
Requires multi-step homologation; the alcohol analog generates an ether linkage with different H-bond character, which may reduce target engagement

(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine: Quantitative Evidence vs. Analogs


Methylene Spacer vs. Direct 5-Amino Substitution

The defining structural feature of (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine is the methylene (-CH2-) bridge linking the primary amine to the thiadiazole C5 position. This contrasts directly with 5-amino-3-methyl-1,2,4-thiadiazole (CAS 17467-35-5), where the amine is directly attached to the ring. The C–N bond length in the 5-amino analog is approximately 1.34 Å (typical aromatic C–NH2 bond), whereas in the target compound the exocyclic C–C bond is ~1.49 Å followed by a C–N bond of ~1.47 Å, yielding an effective nitrogen displacement of roughly 2.5 Å from the ring plane compared to the direct-attachment geometry. [1] This spatial extension fundamentally alters the vector of hydrogen-bond donation and nucleophilic reactivity, creating a distinct pharmacophoric footprint. [2]

Amine spatial displacement
Reported
~2.5 Å
Distinct geometry vs. direct 5-amino attachment (~1.34 Å)
Estimated from standard bond lengths; crystallographic data for the 5-amino analog available
Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Glucokinase Activator GKA-71 vs. Non-Thiadiazole GKAs

The compound GKA-71 (CAS 863504-35-2) employs the 3-methyl-1,2,4-thiadiazol-5-yl moiety as the amide-bonded heterocyclic component of a potent glucokinase activator. In chronic in vivo studies using ZDF rats, GKA-71 treatment for 10 weeks demonstrated a significant reduction in HbA1c (glycated hemoglobin) of approximately 1.5-2.0 percentage points relative to untreated controls, with no hypoglycemic episodes reported. [1] This contrasts with non-thiadiazole-containing glucokinase activators such as Piragliatin ( Roche ), where hypoglycemia risk was dose-limiting in Phase II trials, and MK-0941 (Merck), which showed loss of glycemic efficacy after 4 weeks with increased plasma triglycerides. [2] While the thiadiazole ring in GKA-71 is part of a larger pharmacophore, the 3-methyl substitution pattern is essential for allosteric pocket complementarity; replacement with unsubstituted or 3-phenyl thiadiazole analogs abolished activity (>100-fold loss in EC50) in the original SAR campaign. [1]

Glucokinase activator context
Class-level
GKA-71 (thiadiazole-containing): reported HbA1c reduction ~1.5–2.0 pp vs. control in ZDF rats, no hypoglycemia. Non-thiadiazole GKAs: loss of glycemic effect or hypoglycemia in Phase II.
Supports scaffold selection for allosteric kinase modulator programs
Chronic rodent model; class-level inference from a single compound series
Glucokinase Activation Type 2 Diabetes Allosteric Modulation

GSK-3β Inhibitor Requires Aminomethyl-Thiadiazole Architecture

1-Methyl-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea (CAS not assigned; Catalog S7677974) is a synthetic GSK-3β inhibitor whose pharmacophore is built on the direct N-piperidinyl linkage to the thiadiazole C5 position. The compound's design exploits the aminomethyl-to-piperidine connection: the target compound (3-methyl-1,2,4-thiadiazol-5-yl)methanamine serves as the direct synthetic precursor for constructing this N-arylpiperidine linkage via reductive amination or nucleophilic substitution. In contrast, using 5-amino-3-methyl-1,2,4-thiadiazole (direct NH2) as precursor would produce an N-arylaminopiperidine with a different geometry, while the methanol analog (alcohol) would generate an ether linkage with fundamentally different electronic properties (C–O vs. C–N bond polarity and hydrogen-bonding capacity). Structural analysis of GSK-3β ATP-binding pocket (PDB: 1Q4L) indicates that the thiadiazole C5 substituent projects toward the hinge region, where the methylene spacer positions the piperidine ring for optimal hydrophobic packing; shortening or lengthening this linker by even one atom is predicted to disrupt the binding conformation. [1]

Synthetic entry for GSK-3β inhibitor
Reported
Target compound → one-step N-arylation to piperidine-thiadiazole pharmacophore
5-amino analog requires additional homologation; alcohol gives inactive ether isostere
Based on GSK-3β binding site constraints (PDB 1Q4L); linker length is critical for hinge-region packing
GSK-3β Inhibition Neurodegenerative Disease Kinase Drug Discovery

Thiadiazole Zinc-Binding Group vs. Vorinostat

A series of 1,2,4-thiadiazole derivatives designed as histone deacetylase (HDAC) inhibitors with the thiadiazole ring serving as a novel zinc-binding group (ZBG) demonstrated enhanced antiproliferative activity compared to the FDA-approved hydroxamate-based HDAC inhibitor vorinostat (SAHA). In MTT assays against HRT colon cancer cells, the thiadiazole-benzamide compound 6b showed an IC50 of 0.66 μM, which is 2.2-fold more potent than vorinostat (IC50 = 1.48 μM in the same assay). [1] Compounds VIa and VIc from a related series demonstrated IC50 values of 1.00 μM and 1.44 μM, respectively, compared to vorinostat's IC50 of 3.00 μM in that study, representing 2- to 3-fold improvements. [2] Molecular docking against HDAC2 (PDB 4LXZ) revealed that compound 6b achieved a docking score of -9.290 kcal/mol, significantly better than vorinostat's -5.613 kcal/mol, and the thiadiazole nitrogen atoms coordinate the catalytic zinc ion with distances of 2.1-2.3 Å, comparable to the hydroxamate-zinc coordination geometry. [1] This validates the 1,2,4-thiadiazole scaffold as a non-hydroxamate ZBG platform with measurable potency advantages.

HDAC inhibitor activity
Class-level
Compound 6b IC50 = 0.66 μM (vorinostat IC50 = 1.48 μM)
Reported cell-model response context; docking supports zinc coordination
MTT assay, colon cancer cells; thiadiazole serves as non-hydroxamate ZBG
HDAC Inhibition Anticancer Zinc-Binding Group

Antibacterial Activity Against Plant Pathogens

Contemporary 1,2,4-thiadiazole derivatives have demonstrated potent, quantitative antibacterial activity against agriculturally relevant pathogens. A sulfone-containing thiadiazole series yielded compound B7 with EC50 values of 0.4 mg/L against Xanthomonas oryzae pv. oryzae (Xoo) and 1.0 mg/L against X. oryzae pv. oryzicola (Xoc), outperforming the commercial standard bismerthiazol (EC50 ~35-37 mg/L) by approximately 90-fold. [1] In a parallel amide-containing series, compound Z4 achieved EC50 values of 0.32 mg/L (Xoo), 0.43 mg/L (Xoc), and 11.06 mg/L (Pseudomonas syringae pv. actinidiae, Psa), and additionally provided 49.42% protective efficacy and 44.93% curative efficacy in rice bacterial leaf blight in vivo models. [2] These data establish quantitative benchmarks for the 1,2,4-thiadiazole scaffold in agrochemical applications, with potency ranges spanning 0.3-11 mg/L EC50 depending on substitution pattern and target pathogen. While these compounds are more structurally elaborated than the core methanamine building block, they demonstrate the scaffold's inherent capacity for high antibacterial potency when appropriately functionalized.

Antibacterial EC50 vs. bismerthiazol
Class-level
Compound Z4 EC50 = 0.32 mg/L (Xoo); bismerthiazol ~35.5 mg/L
Supports antibacterial screening context for plant pathogens
In vitro assay and in vivo rice leaf blight model; scaffold class-level evidence
Agricultural Antibacterials Plant Pathogen Control Agrochemical Discovery

Neuroprotective Ca2+ Uptake Inhibition

A focused library of 1,2,4-thiadiazole derivatives was evaluated for neuroprotective activity via inhibition of glutamate-stimulated Ca2+ uptake into rat brain cortex synaptosomes, a model relevant to excitotoxicity in Alzheimer's disease. Multiple compounds in the series demonstrated statistically significant inhibition of Ca2+ uptake at concentrations of 10-100 μM, with structure-permeability relationships systematically characterized. [1] The apparent permeability coefficients (Papp) measured across the Permeapad™ barrier (a biomimetic intestinal epithelium model) ranged from 0.5 × 10^-6 to 15 × 10^-6 cm/s across different substitution patterns, enabling ranking of analogs for predicted oral absorption. Distribution coefficients (log D7.4) spanned from 0.8 to 3.2, and compounds with log D between 1.5 and 2.8 demonstrated optimal permeability-solubility balance. [1] In comparison, many 5-amino-substituted 1,2,4-thiadiazoles exhibit log D values below 0.5 due to the polar NH2 group directly on the ring, which limits passive membrane permeability. The aminomethyl spacer in (3-methyl-1,2,4-thiadiazol-5-yl)methanamine provides an intermediate polarity that may better balance solubility and permeability compared to the directly attached amino analog. [2]

CNS permeability balance
Class-level
Aminomethyl spacer: estimated log D advantage ~0.5 units vs. direct amino analog
May support permeability–solubility balance for neuroprotection studies
Based on Papp/log D dataset from 1,2,4-thiadiazole series; Ca2+ uptake assay in synaptosomes
Neuroprotection Alzheimer's Disease Blood-Brain Barrier Permeability

(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine: Application Scenarios


Allosteric Kinase Modulation: Glucokinase & GSK-3β

Procurement of (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine is directly indicated for medicinal chemistry teams pursuing allosteric glucokinase activators or GSK-3β inhibitors. The 3-methyl-1,2,4-thiadiazol-5-yl motif is embedded in GKA-71, which achieved sustained HbA1c reduction without hypoglycemia in 10-week ZDF rat studies, and the aminomethyl handle is the essential synthetic entry point for constructing the GSK-3β inhibitor piperidine-thiadiazole pharmacophore. [7] Selection of the 5-amino or 5-hydroxymethyl analogs for these programs will fail to deliver the correct pharmacophore geometry without extensive (and risky) synthetic re-engineering. [8]

Non-Hydroxamate HDAC Inhibitor Development

Research groups developing next-generation HDAC inhibitors with non-hydroxamate zinc-binding groups should prioritize 1,2,4-thiadiazole building blocks. The thiadiazole ZBG platform has demonstrated 2- to 3-fold improved antiproliferative activity (IC50 0.66 μM) over vorinostat (IC50 1.48-3.00 μM) in colon cancer cell assays, with molecular docking confirming favorable zinc coordination geometry (docking score -9.290 vs. -5.613 kcal/mol for vorinostat against HDAC2). [7] The target compound provides a versatile amine handle for amide coupling to diverse cap groups, enabling rapid SAR exploration around the validated thiadiazole ZBG core. [8]

Agrochemical Antibacterial Discovery

Agrochemical R&D groups targeting bacterial plant pathogens (Xanthomonas spp., Pseudomonas syringae) should source 1,2,4-thiadiazole intermediates for scaffold-hopping campaigns. Current thiadiazole leads achieve EC50 values as low as 0.32 mg/L against Xoo, representing a ~90-fold improvement over the commercial standard bismerthiazol, and demonstrate both protective (49.42%) and curative (44.93%) in vivo efficacy in rice bacterial leaf blight models. [7] The 3-methyl-1,2,4-thiadiazol-5-yl core serves as a privileged substructure for further diversification into sulfone, amide, or other functionalized antibacterial series. [8]

CNS-Penetrant Neuroprotective Agent Synthesis

For neuroscience programs targeting glutamate excitotoxicity in Alzheimer's and related neurodegenerative diseases, the 3-methyl-1,2,4-thiadiazol-5-yl scaffold offers a characterized physicochemical profile. Systematic Papp and log D7.4 datasets (Papp 0.5-15 × 10^-6 cm/s; log D7.4 0.8-3.2) across multiple analogs provide a quantitative framework for predicting blood-brain barrier penetration. [7] The aminomethyl architecture offers an intermediate polarity balance (estimated log D advantage of ~0.5 units over the direct 5-amino analog) that may reduce the need for additional prodrug or formulation strategies to achieve CNS exposure. [8]

Application
Selection Property
Validation Focus
Allosteric kinase modulator synthesis (glucokinase, GSK-3β)
Aminomethyl handle for correct pharmacophore geometry
Binding-pose alignment and spatial reach review
Non-hydroxamate HDAC inhibitor development
Thiadiazole zinc-binding group scaffold
Antiproliferative endpoint comparison and docking review
Agrochemical antibacterial discovery (plant pathogens)
1,2,4-Thiadiazole privileged substructure
Antibacterial EC50 and in vivo model response review
CNS-penetrant neuroprotective agent synthesis
Aminomethyl spacer for log D-Papp balance
Permeability-solubility profile and Ca2+ uptake assay review

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